Ethyl (2,4-dimethylpyridin-3-YL)acetate
Description
Ethyl (2,4-dimethylpyridin-3-yl)acetate is an ethyl ester derivative featuring a substituted pyridine ring with methyl groups at the 2- and 4-positions and an acetate moiety at the 3-position. Pyridine-based esters are widely utilized in medicinal chemistry due to their ability to modulate electronic and steric properties, influencing bioavailability and target binding . For instance, related compounds, such as (2,4-dimethylpyridin-3-yl) methanol, serve as precursors in the synthesis of cytochrome P450 inhibitors .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(2,4-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-8(2)5-6-12-9(10)3/h5-6H,4,7H2,1-3H3 |
InChI Key |
QXCPLJXEAXOVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,4-dimethylpyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,4-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,4-dimethylpyridine-3-carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2,4-dimethylpyridine-3-carboxylic acid and ethanol.
Reduction: 2,4-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2,4-dimethylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl (2,4-dimethylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Note: The target compound’s molecular formula and weight are inferred based on structural analogs.
Physicochemical Properties
- Solubility : The pyridine-based target compound is likely polar due to the nitrogen atom, enhancing water solubility compared to sulfur-containing analogs (e.g., compound ).
- Crystallography : Ethyl 2-(3,4-dimethyl-pyrrolo[3,4-b]pyridin-4-yl)acetate exhibits bond angles (e.g., S1—N1—C8—C7 = 37.7°) indicative of steric strain in fused-ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
